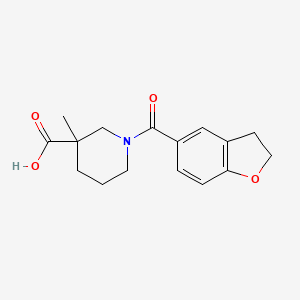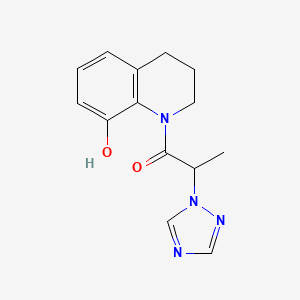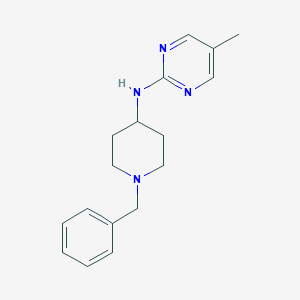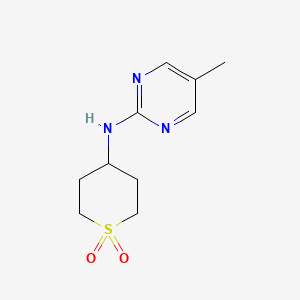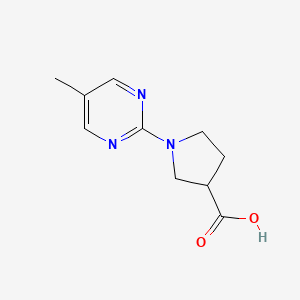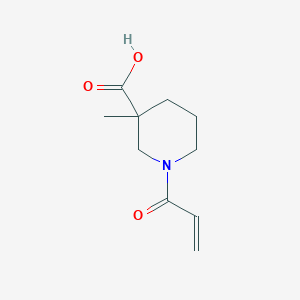
3-Methyl-1-prop-2-enoylpiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-prop-2-enoylpiperidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPPC is a piperidine derivative and is structurally similar to the neurotransmitter acetylcholine.
作用機序
3-Methyl-1-prop-2-enoylpiperidine-3-carboxylic acid acts as an agonist for the α4β2 nicotinic acetylcholine receptor subtype. When this compound binds to this receptor, it activates a signaling pathway that leads to the release of dopamine in the brain. This mechanism of action is similar to that of nicotine, which also acts as an agonist for the α4β2 receptor.
Biochemical and Physiological Effects
This compound has been shown to enhance the release of dopamine in the brain. This effect is thought to be responsible for its potential applications in neuroscience research. Dopamine is a neurotransmitter involved in reward and motivation, and its release is associated with feelings of pleasure and satisfaction. This compound may also have other biochemical and physiological effects that are not yet fully understood.
実験室実験の利点と制限
One advantage of using 3-Methyl-1-prop-2-enoylpiperidine-3-carboxylic acid in lab experiments is its selectivity for the α4β2 nicotinic acetylcholine receptor subtype. This selectivity allows researchers to study the specific effects of activating this receptor subtype without interfering with other receptor subtypes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to cells in vitro at high concentrations, and its long-term effects on the brain and other organs are not yet known.
将来の方向性
There are several future directions for research on 3-Methyl-1-prop-2-enoylpiperidine-3-carboxylic acid. One area of interest is its potential applications in the treatment of addiction. This compound has been shown to activate the same signaling pathway as nicotine, which is a highly addictive substance. Researchers are exploring whether this compound could be used to reduce cravings for nicotine and other addictive substances.
Another area of interest is this compound's potential applications in the treatment of neurological disorders. This compound has been shown to enhance the release of dopamine in the brain, which is a neurotransmitter that is deficient in Parkinson's disease. Researchers are exploring whether this compound could be used to alleviate the symptoms of Parkinson's disease and other neurological disorders.
Conclusion
In conclusion, this compound is a piperidine derivative that has potential applications in scientific research. Its selectivity for the α4β2 nicotinic acetylcholine receptor subtype makes it a valuable tool for studying the specific effects of activating this receptor subtype. However, its potential toxicity and long-term effects on the brain and other organs are not yet fully understood. Further research is needed to explore its potential applications in the treatment of addiction and neurological disorders.
合成法
The synthesis of 3-Methyl-1-prop-2-enoylpiperidine-3-carboxylic acid involves the reaction of 3-methyl-1-piperidinone with crotonic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and yields this compound as the final product. The purity of the product can be improved through recrystallization.
科学的研究の応用
3-Methyl-1-prop-2-enoylpiperidine-3-carboxylic acid has been studied for its potential applications in neuroscience research. It has been found to act as a selective agonist for the nicotinic acetylcholine receptor subtype α4β2. This receptor subtype is involved in various physiological processes, including learning, memory, and addiction. This compound has also been shown to enhance the release of dopamine in the brain, which is a neurotransmitter involved in reward and motivation.
特性
IUPAC Name |
3-methyl-1-prop-2-enoylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-8(12)11-6-4-5-10(2,7-11)9(13)14/h3H,1,4-7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAPXJAKYINKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
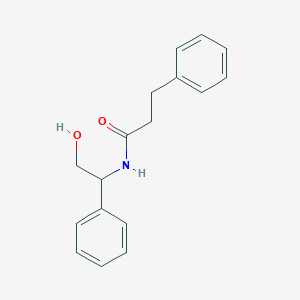
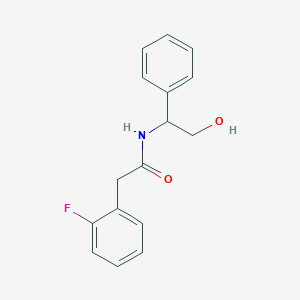
![N-[3-(difluoromethoxy)phenyl]-1,1-dioxothiolan-3-amine](/img/structure/B7569502.png)
![N-[4-(ethylcarbamoyl)phenyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7569518.png)
![N-(5-amino-2-fluorophenyl)-3-[3-(dimethylamino)pyrrolidin-1-yl]propanamide](/img/structure/B7569526.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-3,4,5-trifluoro-N-methylbenzamide](/img/structure/B7569533.png)
![(4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569545.png)
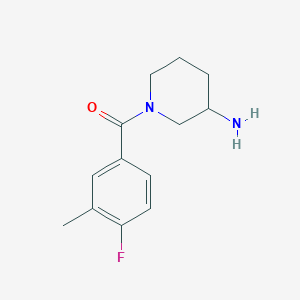
![[4-(Aminomethyl)piperidin-1-yl]-(4-fluoro-3-methylphenyl)methanone](/img/structure/B7569559.png)
